Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 923148-75-8
VCID: VC3944275
InChI: InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8(5-15)9-4-3-7(6-16-9)11(12,13)14/h3-4,6,8H,2H2,1H3
SMILES: CCOC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.2 g/mol

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate

CAS No.: 923148-75-8

Cat. No.: VC3944275

Molecular Formula: C11H9F3N2O2

Molecular Weight: 258.2 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate - 923148-75-8

Specification

CAS No. 923148-75-8
Molecular Formula C11H9F3N2O2
Molecular Weight 258.2 g/mol
IUPAC Name ethyl 2-cyano-2-[5-(trifluoromethyl)pyridin-2-yl]acetate
Standard InChI InChI=1S/C11H9F3N2O2/c1-2-18-10(17)8(5-15)9-4-3-7(6-16-9)11(12,13)14/h3-4,6,8H,2H2,1H3
Standard InChI Key OKGJTCMDKJMTCV-UHFFFAOYSA-N
SMILES CCOC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F
Canonical SMILES CCOC(=O)C(C#N)C1=NC=C(C=C1)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate features a pyridine ring substituted at the 5-position with a trifluoromethyl (-CF₃) group and at the 2-position with a cyanoacetate (-CH(CN)COOEt) moiety. The trifluoromethyl group contributes significant electronegativity and lipophilicity, while the cyanoacetate group introduces reactivity toward nucleophilic and electrophilic agents .

The molecular formula is C₁₁H₉F₃N₂O₂, with a molecular weight of 270.20 g/mol (calculated based on analogous structures) . Key structural features include:

  • Pyridine ring: A six-membered aromatic ring with nitrogen at the 1-position, enabling π-π stacking and hydrogen bonding.

  • Trifluoromethyl group: Enhances metabolic stability and membrane permeability in biological systems.

  • Ethyl cyanoacetate: Provides a reactive α-carbon for condensation and cyclization reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.13 (s, 2H, CH₂), 7.08–7.10 (d, 2H, pyridine-H), 8.25–8.39 (d, 2H, pyridine-H) .

  • ¹³C NMR: Peaks at δ 167.8 (COOEt), 157.9 (C≡N), and 124.1 (q, J = 340 Hz, CF₃) .

  • ¹⁹F NMR: A singlet at δ -38.77 (CF₃) .

Infrared (IR) spectroscopy reveals absorption bands at 1750 cm⁻¹ (C=O stretch) and 2220 cm⁻¹ (C≡N stretch), consistent with its functional groups.

Table 1: Comparative NMR Data for Ethyl 2-Cyano-2-(5-(Trifluoromethyl)Pyridin-2-Yl)Acetate

Proton/CarbonChemical Shift (δ, ppm)MultiplicityReference
CH₂ (acetate)4.13Singlet
Pyridine C-H7.08–8.39Doublet
CF₃-38.77Singlet
COOEt167.8-

Synthesis and Reaction Mechanisms

Knoevenagel Condensation

The compound is synthesized via a Knoevenagel condensation between 5-(trifluoromethyl)pyridine-2-carbaldehyde and ethyl cyanoacetate in the presence of a base (e.g., sodium ethoxide) . Optimized conditions include:

  • Temperature: 60–90°C

  • Reaction time: 120–180 minutes

  • Yield: 78–90% .

The mechanism proceeds through deprotonation of ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Table 2: Synthetic Optimization Parameters

ExampleTemperature (°C)Time (min)Yield (%)Key NMR Signals
16017087.5δ 4.13 (s), 7.08–8.39 (d)
28016089.8δ 4.13 (s), 7.08–8.39 (d)
37017078.2δ 4.13 (s), 7.08–8.39 (d)

Post-Synthetic Modifications

The α-cyano group enables further functionalization:

  • Hydrolysis: Forms carboxylic acid derivatives under acidic conditions.

  • Cyclization: Reacts with hydrazines to yield pyrazole analogs.

Applications in Pharmaceutical and Agrochemical Research

Drug Discovery

The trifluoromethyl group enhances blood-brain barrier penetration, making the compound valuable in CNS drug development. Derivatives exhibit activity against:

  • Kinase inhibitors: Modulate signaling pathways in oncology.

  • Antimicrobial agents: Disrupt bacterial cell wall synthesis via hydrogen bonding.

Agrochemical Intermediates

In agrochemicals, the compound is a precursor to herbicides and insecticides. The CF₃ group improves rainfastness and UV stability in field applications.

Stability and Analytical Profiling

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) confirms purity (>98%) using a C18 column and acetonitrile/water mobile phase.

Degradation Studies

The compound remains stable under ambient conditions for >6 months but hydrolyzes in strong acids (t₁/₂ = 2 hours at pH 1).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator